A Comprehensive Guide to the Synthesis and Characterization of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
A Comprehensive Guide to the Synthesis and Characterization of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
This document provides an in-depth technical guide for the synthesis and structural elucidation of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, a heterocyclic compound with potential applications as a structural scaffold in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering not only a step-by-step protocol but also the underlying scientific rationale for the selected methodologies.
Strategic Approach to Synthesis: Retrosynthetic Analysis
The cornerstone of an efficient chemical synthesis is a logical retrosynthetic analysis. For the target molecule, 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, the most logical disconnection is at the ether linkage (C-O bond). This disconnection reveals two primary synthons: a 2,3-dihydro-1H-inden-2-yl (indanyl) cation equivalent and a piperidin-4-olate anion equivalent, or vice-versa. This leads to two practical starting materials: 2-indanol and a 4-substituted piperidine. The piperidine's nitrogen atom must be considered, as its nucleophilicity necessitates the use of a protecting group during synthesis to prevent unwanted side reactions.
Caption: Retrosynthetic analysis of the target molecule.
Selection of Synthetic Pathway: The Williamson Ether Synthesis
Two primary methodologies are typically considered for the formation of the ether bond: the Mitsunobu reaction and the Williamson ether synthesis.
-
Mitsunobu Reaction : This one-pot reaction converts two alcohols into an ether using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[1][2] It proceeds with a clean inversion of stereochemistry at the alcohol that becomes the electrophile.[2] While efficient, it often requires extensive chromatographic purification to remove stoichiometric phosphine oxide and reduced azodicarboxylate byproducts.[3]
-
Williamson Ether Synthesis : This classic and robust method involves the reaction of an alkoxide with an alkyl halide or sulfonate via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] It is widely used in both laboratory and industrial settings due to its reliability and broad scope.[5] For a successful Sₙ2 reaction, the electrophilic carbon should have minimal steric hindrance; primary and secondary alkylating agents are preferred, as tertiary substrates lead predominantly to elimination products.[6][7]
Rationale for Selection: For this synthesis, the Williamson ether synthesis is selected as the more strategic and scalable approach. We will employ a strategy where the N-protected piperidin-4-olate acts as the nucleophile and a 2-indanyl derivative with a good leaving group (a tosylate) serves as the electrophile. This pathway is chosen for its straightforward execution, high potential yield, and the relative ease of purification compared to the Mitsunobu reaction. The secondary nature of the indanyl electrophile is suitable for the Sₙ2 reaction.[8]
Detailed Experimental Protocols
The synthesis is designed as a three-step process: (1) preparation of the tosylated electrophile from 2-indanol, (2) the core Williamson ether synthesis reaction, and (3) deprotection of the piperidine nitrogen to yield the final product.
Caption: The three-step synthetic workflow.
Step 1: Synthesis of 2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate (Indan-2-yl Tosylate)
Rationale: To facilitate the Sₙ2 reaction, the hydroxyl group of 2-indanol must be converted into a good leaving group. A tosylate group is an excellent choice due to its stability and high reactivity in nucleophilic substitution reactions.[6] Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction.
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-indanol (1.0 eq) in anhydrous pyridine (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into cold 1 M hydrochloric acid (HCl) to precipitate the product and neutralize excess pyridine.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of tert-butyl 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine-1-carboxylate
Rationale: This step is the core Williamson ether synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming the potent alkoxide nucleophile.[8] Tetrahydrofuran (THF) is an appropriate aprotic solvent. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from competing with the alkoxide as a nucleophile.
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flask under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.
-
Add a solution of Indan-2-yl tosylate (from Step 1, 1.0 eq) in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the protected product.[9]
Step 3: Synthesis of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
Rationale: The final step involves the removal of the Boc protecting group to yield the target primary amine. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an appropriate solvent.[10][11] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.
Procedure:
-
Dissolve the purified product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, which can be further purified if necessary.
Structural Characterization and Data Analysis
Confirmation of the synthesized compound's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques. The expected data provides a self-validating system for the protocol's success.
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[12]
| ¹H NMR - Predicted Data |
| Chemical Shift (δ, ppm) |
| ~ 7.10 - 7.25 |
| ~ 4.60 |
| ~ 3.65 |
| ~ 3.20 - 2.80 |
| ~ 2.00 |
| ~ 1.65 |
| ~ 1.50 (broad) |
| ¹³C NMR - Predicted Data |
| Chemical Shift (δ, ppm) |
| ~ 140 |
| ~ 126 |
| ~ 124 |
| ~ 80 |
| ~ 75 |
| ~ 45 |
| ~ 39 |
| ~ 32 |
Note: Predicted values are estimates. Actual spectra should be compared against these assignments.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| FTIR - Predicted Characteristic Peaks |
| Wavenumber (cm⁻¹) |
| 3350 - 3300 (broad) |
| 3100 - 3000 |
| 2950 - 2850 |
| 1605, 1480 |
| 1150 - 1085 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Molecular Formula: C₁₄H₁₉NO
-
Molecular Weight: 217.31 g/mol
-
Expected Result (ESI-MS): A prominent peak at m/z = 218.15 [M+H]⁺.[14] The high-resolution mass spectrum (HRMS) should confirm the molecular formula to within ±5 ppm.
Conclusion
This guide details a robust and reliable three-step synthesis for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine based on the Williamson ether synthesis. The provided protocols, grounded in established organic chemistry principles, are designed for reproducibility. The comprehensive characterization plan, including predicted spectroscopic data, offers a clear framework for validating the structure and purity of the final compound. This work provides a solid foundation for researchers requiring this valuable molecular scaffold for further investigation in drug discovery and development.
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